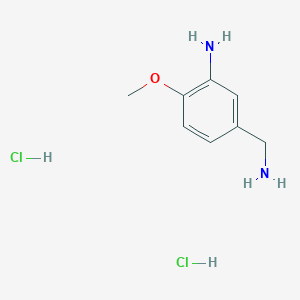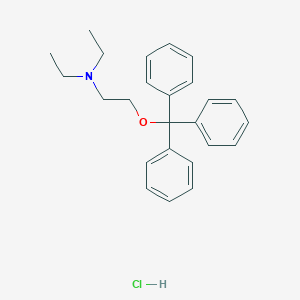
O-Trityldiethylaminoethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Trityldiethylaminoethanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a tertiary amine that is used as a catalyst in various chemical reactions. This compound has several unique properties that make it useful in a variety of research applications. In
Mécanisme D'action
The mechanism of action of O-Trityldiethylaminoethanol hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of chemical bonds in various reactions. The trityl group on the compound provides stability and enhances the reactivity of the molecule.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of O-Trityldiethylaminoethanol hydrochloride. However, it is known that the compound is relatively non-toxic and does not have any significant side effects. It is also not known to have any specific biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using O-Trityldiethylaminoethanol hydrochloride in lab experiments is its high reactivity and selectivity. This compound is also relatively easy to synthesize and handle, making it a popular choice for researchers. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.
Orientations Futures
There are several future directions for the research and development of O-Trityldiethylaminoethanol hydrochloride. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for this compound, such as in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, there is a need for more research into the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, O-Trityldiethylaminoethanol hydrochloride is a useful compound in scientific research. Its high reactivity and selectivity make it a popular choice for researchers in various fields. While there is limited information available on its biochemical and physiological effects, this compound has several potential applications in the synthesis of pharmaceuticals and agrochemicals. Future research in this area is needed to further explore the potential of this compound.
Méthodes De Synthèse
The synthesis of O-Trityldiethylaminoethanol hydrochloride is a multistep process that involves several chemical reactions. The first step is the synthesis of Diethylaminoethanol, which is then reacted with Trityl Chloride to form O-Trityldiethylaminoethanol. Finally, the compound is reacted with Hydrochloric acid to form the hydrochloride salt. This synthesis method is well established and has been used in many research studies.
Applications De Recherche Scientifique
O-Trityldiethylaminoethanol hydrochloride has several scientific research applications. It is commonly used as a catalyst in various chemical reactions, such as the synthesis of esters and amides. This compound is also used in the synthesis of peptides and proteins. In addition, O-Trityldiethylaminoethanol hydrochloride is used in the production of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
102433-97-6 |
|---|---|
Nom du produit |
O-Trityldiethylaminoethanol hydrochloride |
Formule moléculaire |
C25H30ClNO |
Poids moléculaire |
396 g/mol |
Nom IUPAC |
N,N-diethyl-2-trityloxyethanamine;hydrochloride |
InChI |
InChI=1S/C25H29NO.ClH/c1-3-26(4-2)20-21-27-25(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19H,3-4,20-21H2,1-2H3;1H |
Clé InChI |
JXBSFUREFZAXTB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Autres numéros CAS |
102433-97-6 |
Synonymes |
N,N-diethyl-2-trityloxy-ethanamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)

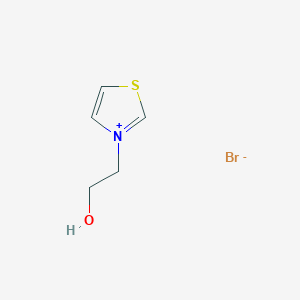
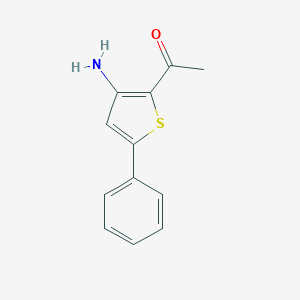

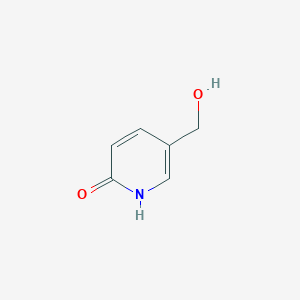
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
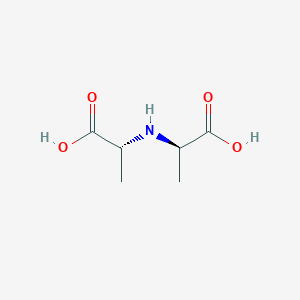
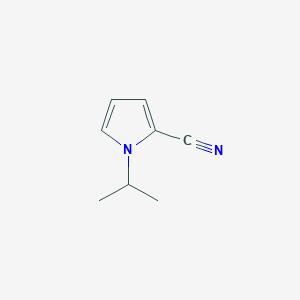
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
